

# Application Notes and Protocols for High-Throughput Screening of PHGDH Inhibitors

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## Compound of Interest

Compound Name: PHGDH-inactive

Cat. No.: B15615773

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## Introduction

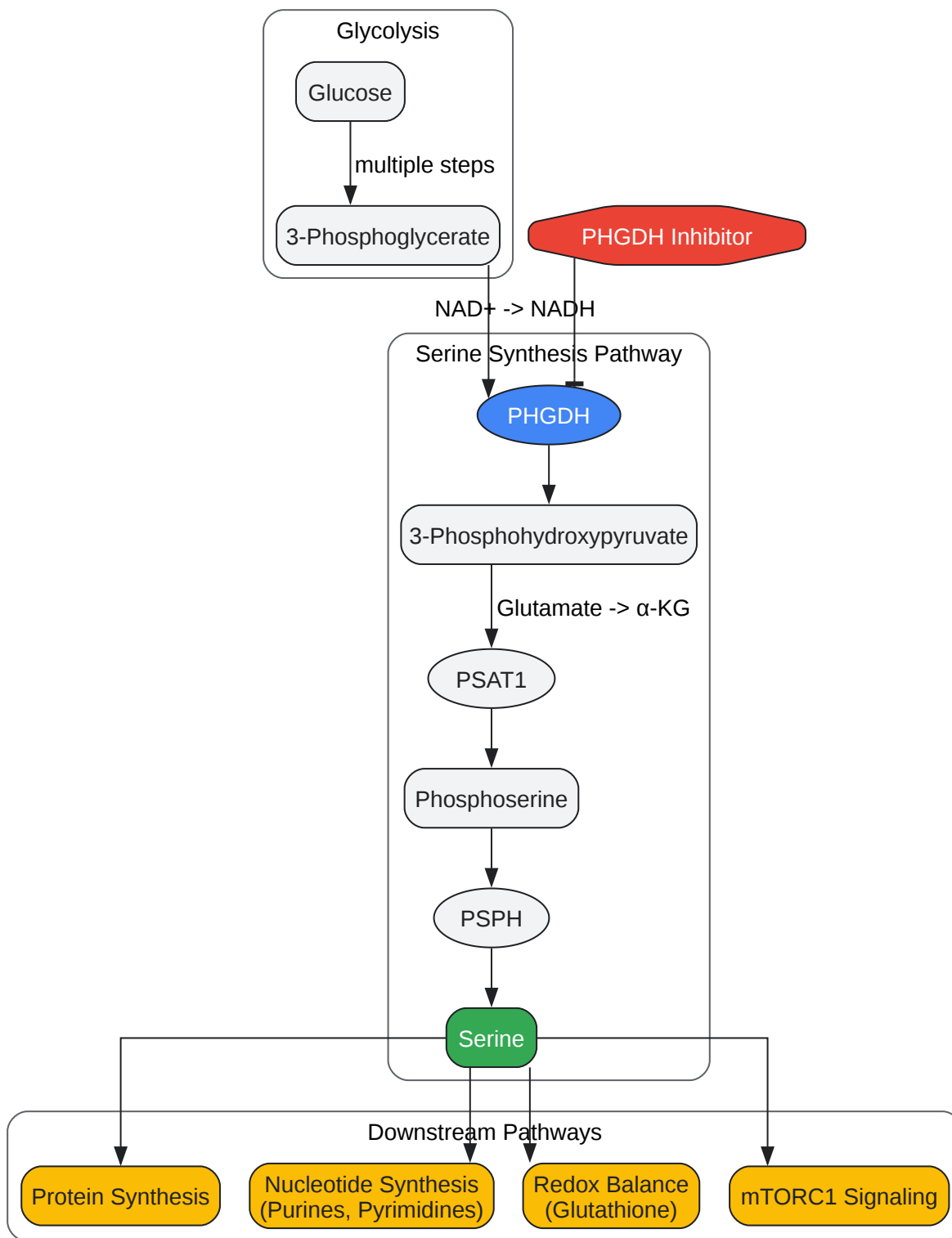
Phosphoglycerate dehydrogenase (PHGDH) is a critical metabolic enzyme that catalyzes the first, rate-limiting step in the de novo serine synthesis pathway. This pathway diverts glycolytic intermediates into the biosynthesis of serine and other crucial molecules essential for cell growth and proliferation, such as nucleotides and proteins.<sup>[1]</sup> Upregulation of PHGDH has been identified in various cancers, including breast cancer and melanoma, making it an attractive therapeutic target for cancer treatment.<sup>[1][2]</sup> High-throughput screening (HTS) is a key strategy in drug discovery to identify novel small molecule inhibitors of PHGDH that can modulate its activity and potentially serve as leads for cancer therapeutics.<sup>[3][4]</sup>

This document provides detailed protocols and application notes for the high-throughput screening of PHGDH inhibitors, covering biochemical and cell-based assays, and a typical screening workflow.

## Signaling Pathway of PHGDH

PHGDH is a pivotal enzyme that links glycolysis to anabolic processes. It converts the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), utilizing NAD<sup>+</sup> as a cofactor and producing NADH.<sup>[5]</sup> This is the initial step in a three-enzyme pathway that ultimately produces serine. Serine is not only a component of proteins but also a precursor for the synthesis of other amino acids like glycine and cysteine, and it contributes

one-carbon units to the folate cycle, which is essential for nucleotide synthesis and maintaining redox balance.[1][6] The activity of this pathway, and thereby PHGDH, is crucial for supporting the high proliferative demands of cancer cells.[2][7] Furthermore, PHGDH activity has been shown to be critical for mTORC1 signaling.[7][8]

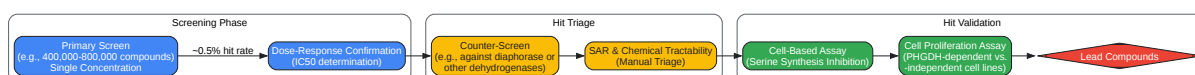


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Caption: PHGDH in the serine biosynthesis pathway.

## High-Throughput Screening Workflow

A typical HTS campaign for PHGDH inhibitors follows a multi-step process designed to efficiently identify and validate potent and selective compounds from large chemical libraries.[9][10][11] The process begins with a primary screen of a large compound library, followed by dose-response confirmation, counter-screens to eliminate false positives, and secondary assays to confirm on-target activity in a cellular context.[10][11]



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Caption: High-throughput screening workflow for PHGDH inhibitors.

## Quantitative Data from Screening Campaigns

The following tables summarize quantitative data from published high-throughput screening campaigns for PHGDH inhibitors, providing an overview of library size, hit rates, and potencies of identified lead compounds.

Table 1: Summary of HTS Campaigns

Parameter	Mullarky et al. (CBR-5884) [10]	Pacold et al. (NCT-503)[9]
Library Size	800,000 compounds	400,000 compounds
Primary Screen Format	1,536-well	Not specified
Primary Hit Rate	0.5% (3,906 hits)	Not specified
Confirmed Hits	408 (after counter-screen)	Not specified
Lead Compound	CBR-5884	NCT-503

Table 2: Potency of Lead PHGDH Inhibitors

Compound	Biochemical IC50 (μM)	Cell-based EC50 (μM)	Reference
CBR-5884	33 ± 12	~30 (serine synthesis inhibition)	[3][12]
NCT-503	2.5 ± 0.6	8 - 16 (cell proliferation)	[9][12]
PHGDH-Hit (1)	15.3	Not reported	[9]
NCT-502	Not reported directly	Not reported	[9]

## Experimental Protocols

### Biochemical High-Throughput Screening Assay (Coupled Enzyme Activity)

This protocol is adapted from established HTS campaigns and measures PHGDH activity by coupling the production of NADH to a fluorescent readout.[3][9][10]

Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, reducing NAD<sup>+</sup> to NADH. The resulting NADH is then used by a coupling enzyme, diaphorase, to reduce a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to PHGDH activity.[5][10]

Materials:

- Recombinant human PHGDH enzyme
- 3-Phosphoglycerate (3-PG)
- β-Nicotinamide adenine dinucleotide (NAD<sup>+</sup>)
- Diaphorase

- Resazurin
- Assay Buffer (e.g., 30 mM Tris pH 8.0, 1 mM EDTA)[5]
- Test compounds dissolved in DMSO
- 384- or 1,536-well black assay plates
- Plate reader capable of measuring fluorescence (Ex/Em ~544/590 nm)

Protocol:

- **Compound Plating:** Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the assay plate. Typically, a final concentration of 10-20  $\mu$ M is used for primary screens.
- **Enzyme Preparation:** Prepare a solution of PHGDH enzyme in assay buffer.
- **Enzyme Addition:** Add the PHGDH enzyme solution to each well of the assay plate.
- **Incubation:** Incubate the plate with the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- **Substrate Mix Preparation:** Prepare a substrate mix containing 3-PG, NAD<sup>+</sup>, diaphorase, and resazurin in assay buffer.
- **Reaction Initiation:** Add the substrate mix to each well to start the reaction.
- **Kinetic Reading:** Immediately transfer the plate to a plate reader and measure the fluorescence signal kinetically over a period of 30-60 minutes at 37°C.[13]
- **Data Analysis:** Calculate the rate of reaction (slope of the fluorescence curve) for each well. Normalize the data to controls and determine the percent inhibition for each compound.

## Cell-Based Serine Synthesis Assay

This assay validates the on-target effect of hit compounds by measuring the inhibition of de novo serine synthesis in cells.[4]

Principle: Cells are cultured in the presence of a stable isotope-labeled glucose (e.g., U-13C-glucose). The labeled carbons are incorporated into serine through the action of PHGDH and subsequent enzymes. The amount of labeled serine is quantified by Liquid Chromatography-Mass Spectrometry (LC-MS), and a reduction in labeled serine in the presence of an inhibitor indicates target engagement.<sup>[9]</sup>

#### Materials:

- PHGDH-dependent cancer cell line (e.g., MDA-MB-468)
- Cell culture medium (e.g., RPMI) lacking serine and glycine
- U-13C-glucose (uniformly labeled)
- Test compounds
- 6-well or 12-well cell culture plates
- LC-MS system

#### Protocol:

- Cell Seeding: Seed PHGDH-dependent cells in culture plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 6-24 hours).
- Isotope Labeling: Replace the medium with serine/glycine-free medium containing U-13C-glucose and the test compound. Incubate for a defined period (e.g., 8 hours).
- Metabolite Extraction: Aspirate the medium and wash the cells with cold saline. Quench metabolism and extract intracellular metabolites by adding a cold 80:20 methanol:water solution.<sup>[9]</sup>
- Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet cell debris. Collect the supernatant for LC-MS analysis.

- **LC-MS Analysis:** Analyze the extracts using an LC-MS method optimized for the separation and detection of amino acids.
- **Data Analysis:** Determine the fraction of serine that is labeled with  $^{13}\text{C}$  (m+1, m+2, m+3 isotopologues). Calculate the percent inhibition of serine synthesis for each compound concentration relative to the vehicle control.

## Cell Proliferation Assay for Selectivity

This assay determines the selectivity of the inhibitors for cancer cells that are dependent on the PHGDH pathway for proliferation.

**Principle:** The proliferation of PHGDH-dependent cancer cells is compared to that of PHGDH-independent cells in the presence of the inhibitor. A selective inhibitor will show significantly greater anti-proliferative effects on the dependent cell lines.<sup>[3][10]</sup>

**Materials:**

- PHGDH-dependent cell line (e.g., MDA-MB-468)
- PHGDH-independent cell line (e.g., MDA-MB-231)
- Complete cell culture medium
- Test compounds
- 96-well clear cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
- Plate reader (luminescence or fluorescence)

**Protocol:**

- **Cell Seeding:** Seed both PHGDH-dependent and -independent cell lines into separate 96-well plates at an appropriate density.
- **Compound Addition:** After 24 hours, add serial dilutions of the test compounds to the wells.



- Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Signal Reading: Measure the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Normalize the data to vehicle-treated controls. Plot the cell viability against the compound concentration and determine the EC50 value for each cell line. Compare the EC50 values to assess selectivity.

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